![molecular formula C9H13N5O2 B14183243 3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile CAS No. 918445-51-9](/img/structure/B14183243.png)
3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile is a chemical compound with a complex structure that includes a pyrimidine ring substituted with amino and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile typically involves multiple steps. One common method starts with the preparation of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions include a temperature of 150°C and a reaction time of 10 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: A precursor in the synthesis of the target compound.
4-Amino-2,6-dimethoxypyrimidine: Another related compound with similar structural features.
Uniqueness
3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
918445-51-9 |
|---|---|
Molekularformel |
C9H13N5O2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
3-[(5-amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C9H13N5O2/c1-15-7-6(11)8(16-2)14-9(13-7)12-5-3-4-10/h3,5,11H2,1-2H3,(H,12,13,14) |
InChI-Schlüssel |
TWOOKNTXTIAARZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC(=N1)NCCC#N)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14183163.png)
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-phenylurea](/img/structure/B14183168.png)

![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)

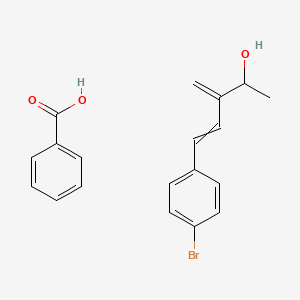

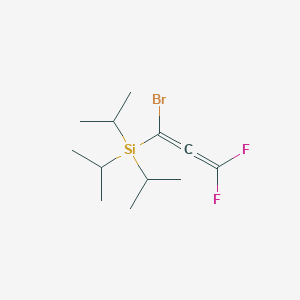
![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)
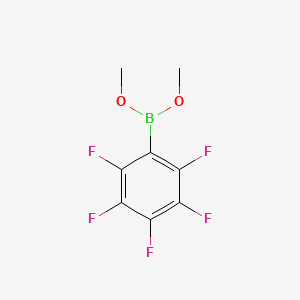
![3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol](/img/structure/B14183220.png)
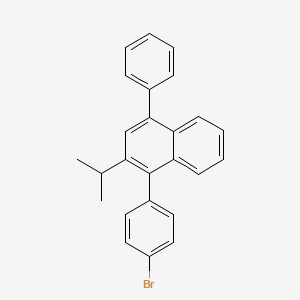
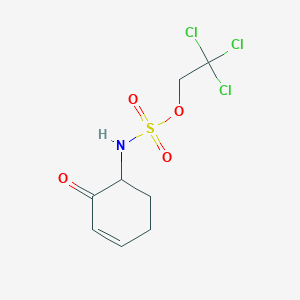
![Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane](/img/structure/B14183248.png)
